Samarium oxalate
Description
Significance of Rare Earth Oxalates in Materials Science and Chemistry
Rare earth oxalates, as a class of compounds, hold a pivotal position in materials science and inorganic chemistry. Their primary significance lies in their role as precursors for the production of rare earth oxides. wikipedia.org The thermal decomposition of rare earth oxalates is a well-established method to produce high-purity oxides with controlled morphology, which is critical for applications in catalysis, optics, and electronics. researchgate.net For instance, the pyrolysis of samarium oxalate (B1200264) yields samarium(III) oxide (Sm₂O₃) nanoparticles that are valuable in catalytic and optical applications.
Furthermore, the precipitation of rare earth elements as oxalates is a cornerstone of hydrometallurgical processes for their separation and purification. rsc.org Due to the low solubility of rare earth oxalates, they can be selectively precipitated from solutions containing a mixture of elements, enabling efficient recovery and separation. rsc.orgameslab.gov This method is environmentally benign compared to some solvent extraction techniques as it operates in aqueous media at neutral pH. rsc.org The development of cleaner methodologies for processing rare earth elements is of high importance, and oxalate precipitation is a key strategy. rsc.org The co-precipitation of different rare earth oxalates or with other metal oxalates also allows for the synthesis of complex, doped materials with tailored magnetic or energy storage properties. scholarsportal.info
Overview of Samarium(III) Oxalate Coordination Chemistry within Lanthanide Systems
The coordination chemistry of samarium(III) oxalate is characteristic of the lanthanide series. The samarium ion (Sm³⁺) acts as the central metal atom, coordinated by oxalate ions (C₂O₄²⁻) which function as ligands. Samarium(III) oxalate is a coordination compound that typically crystallizes from aqueous solutions as a decahydrate (B1171855), Sm₂(C₂O₄)₃·10H₂O. wikipedia.orgresearchgate.netosti.gov
Within the broader context of lanthanide systems, samarium oxalate's behavior is consistent with its neighbors. The lanthanide elements, including samarium, commonly form isostructural oxalate hydrates. For example, the oxalates of cerium, praseodymium, neodymium, samarium, and gadolinium can all form as decahydrates with the same monoclinic crystal structure (space group P2₁/c). mdpi.com This structural similarity across the series is due to the incremental nature of the lanthanide contraction, which results in very similar ionic radii and chemical properties. In its compounds, samarium typically exists in the +3 oxidation state and can exhibit high coordination numbers, such as 8 or 9, which is common for lanthanide ions. taylorandfrancis.comacs.org The oxalate ligand binds to the samarium ion, and the resulting framework is further stabilized by water molecules in the crystal lattice. ias.ac.in
Historical Development of this compound Research Methodologies
Research into this compound has evolved from fundamental characterization to sophisticated materials synthesis. Early studies, such as those conducted in the 1960s, focused on the basic thermal decomposition behavior of rare earth oxalates, including that of samarium. osti.gov These foundational investigations established the temperature ranges for dehydration and subsequent decomposition into the corresponding oxide.
Later, in the 1990s, research methodologies advanced to include the growth of single crystals, for instance, using silica (B1680970) gel diffusion techniques to produce lanthanum this compound crystals for structural and thermal analysis. ias.ac.inias.ac.in This allowed for more detailed characterization of their properties.
More recent research has shifted towards controlling the synthesis of this compound to produce materials with specific morphologies and sizes. Advanced techniques such as microwave-assisted synthesis for producing nano-plates and slug flow co-precipitation for creating uniform, spherical microparticles have been developed. These modern methods allow for rapid synthesis and precise control over particle size, which is crucial for applications in phosphors, catalysts, and battery materials. The focus has moved from simply producing the compound to engineering its physical form at the micro- and nano-scale to optimize its performance as a precursor for advanced functional materials like samarium oxide. researchgate.netafricaresearchconnects.com
Detailed Research Findings
Crystallographic and Thermal Properties
Detailed analysis reveals specific structural and thermal characteristics of this compound. X-ray powder diffraction (XRPD) analysis indicates that this compound typically exhibits a monoclinic symmetry with the space group C2/c. Its thermal decomposition is a multi-stage process, starting with the loss of water molecules followed by the decomposition of the anhydrous oxalate to samarium oxide. researchgate.netosti.gov
| Property | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | C2/c | |
| Lattice Parameter (a) | ~12.3 Å | |
| Lattice Parameter (b) | ~9.8 Å | |
| Lattice Parameter (c) | ~10.2 Å | |
| Lattice Parameter (β) | ~128° |
The thermal decomposition of this compound decahydrate (Sm₂(C₂O₄)₃·10H₂O) has been studied using thermogravimetric analysis (TGA). The process generally occurs in distinct steps.
| Temperature Range (°C) | Process | Reference |
|---|---|---|
| < 150 | Loss of physically adsorbed and some crystalline water. | ias.ac.in |
| 150 - 300 | Completion of dehydration. | |
| 350 - 720 | Decomposition of anhydrous oxalate to form samarium oxide (Sm₂O₃). | researchgate.netias.ac.inosti.gov |
Note: Specific temperatures can vary based on heating rate and atmosphere.
Synthesis Methodologies and Resulting Materials
The method used to synthesize this compound significantly influences the properties of the resulting material and its subsequent applications as a precursor.
| Synthesis Method | Key Advantages | Resulting Particle Characteristics | Primary Application of Precursor | Reference |
|---|---|---|---|---|
| Precipitation | Simple, high yield. | Irregular microparticles. | General production of Sm₂O₃. | wikipedia.org |
| Microwave-Assisted | Rapid synthesis. | Nano-plates (~20 nm crystallite size). | Phosphors for LED coatings. | |
| Slug Flow Coprecipitation | Rapid, high uniformity, size control. | Uniform spherical particles (5–8 µm). | Improving tap density for battery cathodes. | |
| Organic Route | High surface area. | Nanoparticles (15-25 nm). | High-activity catalysts. |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3252-68-4 |
|---|---|
Molecular Formula |
C6O12Sm2 |
Molecular Weight |
564.8 g/mol |
IUPAC Name |
oxalate;samarium(3+) |
InChI |
InChI=1S/3C2H2O4.2Sm/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |
InChI Key |
DABIZUXUJGHLMW-UHFFFAOYSA-H |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Sm+3].[Sm+3] |
Origin of Product |
United States |
Synthetic Methodologies and Crystal Growth Techniques for Samarium Oxalate
Aqueous Precipitation Synthesis
The synthesis of samarium oxalate (B1200264) through aqueous precipitation is a widely employed method, primarily involving the reaction of a samarium salt solution with oxalic acid. The efficiency and characteristics of the resulting precipitate are highly dependent on the specific reaction conditions.
Optimized Precipitation Conditions from Samarium Salt Solutions
The precipitation of samarium oxalate from samarium salt solutions, such as samarium(III) chloride or samarium(III) nitrate (B79036), is a common synthesis route. Key parameters that are optimized to ensure complete precipitation and high purity include pH, temperature, and stoichiometry. Research indicates that adjusting the pH to a range of 3 to 4 is crucial for maximizing the precipitation of this compound, which typically forms as a hydrate (B1144303), Sm₂(C₂O₄)₃·xH₂O.
Temperature control, generally within the range of 20–60°C, also plays a significant role in optimizing the yield and purity of the product. Furthermore, maintaining the correct stoichiometric molar ratio of samarium ions to oxalate ions (2:3) is essential for complete reaction. In some processes, samarium is first leached from materials like magnet scraps using acids such as hydrochloric acid or nitric acid. mdpi.comresearchgate.net Following leaching, precipitation is induced. For instance, in a chloride medium, samarium can be selectively precipitated as a double salt using sodium sulfate (B86663) before being converted to this compound. researchgate.net One study achieved a 98.7% precipitation efficiency at 80°C with a 4:1 molar ratio of Na₂SO₄ to Sm over 90 minutes. mdpi.com Another approach involves adjusting the pH of the leachate to selectively precipitate samarium; an efficiency of 82.37% was observed at a pH of 6.5. mdpi.com
Influence of Oxalic Acid Concentration on Precipitation Efficiency
The concentration of oxalic acid is a critical factor influencing the efficiency of this compound precipitation. Studies have shown that increasing the oxalic acid concentration generally leads to a higher recovery of this compound. For example, in a precipitation stripping process, increasing the oxalic acid concentration from 0.2 to 1.0 mol/L increased the precipitation of samarium from 97.24% to 99.99%. researchgate.net The reaction is also relatively fast, with about 99.3% stripping achieved within 10 minutes at a 1.0 mol/L oxalic acid concentration. researchgate.net
However, the morphology of the primary precipitates, which are often rectangular and around 150 nm × 100 nm in size, is not significantly affected by the oxalic acid concentration. researchgate.net Interestingly, while the primary particle size remains consistent, the average size of the agglomerated ensembles of these particles can be reduced by increasing the oxalic acid concentration. researchgate.net It is also noted that for quantitative precipitation from certain organic phases, an excess of oxalic acid may be required. researchgate.net In industrial applications, an excess of oxalic acid beyond the theoretical 1.5:1 molar ratio to rare earth ions is often used to ensure a high precipitation rate, typically aiming for over 94%. bibliotekanauki.pl
Coprecipitation Strategies with Chelating Agents
Coprecipitation strategies are employed to enhance the purity and control the morphology of the resulting ceramic powders. This often involves the use of chelating agents. Ammonium (B1175870) oxalate can be used as both a precipitating and a chelating reagent in some systems. acs.orggoogle.com For instance, in the synthesis of cathode materials, an aqueous solution of ammonium oxalate is added to a reactor, and the pH is adjusted to around 8.5 with ammonium hydroxide (B78521) to facilitate coprecipitation. acs.org
The use of chelating agents like citric acid has also been investigated in polymeric precursor methods for synthesizing complex oxides containing samarium. jim.org.cn These wet-chemical methods utilize water-soluble and hydrolytically stable metal-ion chelate precursors. google.com The chelating agent binds to the metal cations, influencing the subsequent precipitation process. researchgate.net This approach allows for the preparation of ceramic powders at neutral or near-neutral pH. google.com
Gel Diffusion Crystal Growth Methods
For the cultivation of high-quality single crystals of this compound, which are sparingly soluble in water and decompose before melting, gel diffusion techniques are particularly suitable. researchgate.net This method allows for slow, controlled growth, which is essential for obtaining well-defined crystals.
Single Diffusion Gel Technique for this compound Single Crystals
The single diffusion technique is a common method for growing this compound and related mixed-metal oxalate crystals. researchgate.netsmartsociety.org In this method, a gel, typically silica (B1680970) hydrogel, is impregnated with one of the reactants, such as oxalic acid. smartsociety.orgias.ac.in A solution containing the other reactant, for example, a samarium salt, is then carefully layered on top of the set gel. ias.ac.in The ions from the top solution diffuse slowly into the gel matrix, where they react with the impregnated reactant to form the sparingly soluble this compound crystals. researchgate.net
This technique has been successfully used to grow single crystals of samarium-doped cerium oxalate and lanthanum this compound. researchgate.netias.ac.in The slow diffusion process minimizes the number of nucleation sites and allows for the growth of larger, more perfect crystals. ias.ac.in The growth of samarium-doped cerium oxalate decahydrate (B1171855) crystals using this method resulted in highly transparent single crystals with a well-defined hexagonal morphology. researchgate.net
Growth Parameters Optimization in Silica Gel Mediums
The quality, size, and morphology of crystals grown in silica gel are highly dependent on several parameters that can be optimized. These include the pH of the gel, gel aging, and the concentration of the reactants. ias.ac.incecri.res.in The pH of the silica gel has a direct impact on the nucleation kinetics. cecri.res.in For the growth of lanthanum this compound crystals, a gel pH of 6 was found to be optimal when using 1 M oxalic acid impregnated in the gel. ias.ac.in
Gel aging, which involves letting the gel set for a period before adding the supernatant solution, can decrease the pore size of the gel, thereby reducing diffusion rates and nucleation density. ias.ac.in The concentration of the reactant solutions also plays a crucial role; higher concentrations can lead to an increased number of nucleation sites. ias.ac.in For growing good quality barium copper oxalate crystals, a feed solution concentration of 0.5 M and an oxalic acid concentration of 1.0 M were found to be suitable. ias.ac.in Temperature is another critical parameter, as it affects the solubility of the reactants and the rate of diffusion, thereby influencing supersaturation and nucleation density. cecri.res.in
Morphology Control in Gel-Grown Crystals
The gel growth technique is a well-established method for producing sparingly soluble inorganic crystals at room temperature, which helps to avoid defects introduced by thermal stress during high-temperature growth methods. ias.ac.in This method has been successfully employed for the growth of this compound and mixed rare-earth oxalate crystals. ias.ac.inresearchgate.net
In a typical gel growth setup for lanthanum this compound (LSO) crystals, a silica gel is impregnated with oxalic acid. A mixture of aqueous solutions of lanthanum nitrate and samarium nitrate is then allowed to diffuse into the gel. ias.ac.in This diffusion process leads to a reaction that produces a white colloidal precipitate of the mixed oxalates. ias.ac.in The morphology and size of the resulting crystals are highly dependent on several parameters:
pH of the medium: The pH of the gel is a critical factor. For LSO crystals, a pH of 6 has been found to be optimal for the growth of good single crystals. ias.ac.in
Gel density: The density of the gel influences nucleation. A higher gel density results in smaller pore sizes, which can decrease the nucleation density. ias.ac.in
Concentration of reactants: Increasing the concentration of the feed solutions of the metal nitrates enhances the availability of the metal ions, leading to an increase in nucleation density. ias.ac.in For growing high-quality crystals, a moderate concentration is often found to be most suitable. ias.ac.in
Acidity of the feed solution: The acidity of the supernatant solution also plays a role in crystal development. researchgate.net
By carefully controlling these parameters, it is possible to grow well-defined crystals. For instance, tabular crystals of LSO with hexagonal basal planes have been observed at various depths within the gel. ias.ac.in Similarly, single crystals of gadolinium this compound (GSO) have been grown using the gel method, yielding pale yellowish crystals. researchgate.net The use of different types of gels, such as agar (B569324) gel, can also influence the resulting crystal morphology, with some studies reporting hexagonal morphologies. scirp.org
Continuous Flow Synthesis Approaches
Continuous flow chemistry offers significant advantages for the synthesis of this compound, particularly in achieving uniform particle size and enabling rapid production.
Slug Flow Coprecipitation for Uniform Microparticle Generation
A notable advancement in continuous flow synthesis is the slug flow coprecipitation method. This technique involves injecting solutions of samarium nitrate and oxalic acid into a tubular reactor where they are segmented by gas bubbles, creating discrete reaction zones or "slugs". The internal vortices within these slugs enhance mixing, leading to homogeneous precipitation.
This method has been successfully applied to produce uniformly-sized spherical precursor microparticles for materials like Li(Ni₀.₈Co₀.₁Mn₀.₁)O₂ (NCM811) from their oxalates. researchgate.netnih.govacs.org The key advantages of this approach include:
Rapid Synthesis: The entire process, from mixing the solutions to generating the precursor microparticles, can be completed in as little as 10 minutes, eliminating the need for lengthy aging steps that can take hours. researchgate.netnih.govacs.org
Size Control: By adjusting parameters such as the slug frequency and the diameter of the reactor, it is possible to produce particles within a specific size range, for example, 5–8 μm.
Morphological Retention: The spherical shape of the precursor particles can be maintained during subsequent calcination processes by carefully controlling the heating rates.
Rapid Synthesis and Particle Size Control Mechanisms
The rapid synthesis and precise particle size control in slug flow systems are direct results of the enhanced mass transfer and uniform reaction conditions within each slug. The isolated nature of the slugs prevents the uncontrolled agglomeration that can occur in batch reactors, leading to a narrower particle size distribution.
Studies have shown that the concentration of reactants, such as samarium(III) and oxalic acid, can influence the morphology of the resulting precipitates. For instance, in a precipitation stripping process, higher concentrations of H₂C₂O₄ or Sm(III) were found to decrease the length of the major axis of the needle-like Sm₂(C₂O₄)₃·10H₂O precipitates. researchgate.net
Comparative Analysis of Synthetic Routes on Product Characteristics
The choice of synthetic route has a profound impact on the physicochemical properties of the final this compound product.
A comparison between organic and inorganic precipitation routes highlights these differences. In an organic route , dissolving samarium acetate (B1210297) in methanol (B129727) and precipitating with tetrapropyl ammonium hydroxide (TPAOH) leads to the formation of smaller crystallites (15–25 nm) with a high surface area (45–60 m²·g⁻¹). The organic solvent slows down hydrolysis, favoring the formation of these smaller particles.
Conversely, an inorganic route , which involves precipitating aqueous samarium nitrate with ammonium hydroxide, typically yields larger particles (50–100 nm) due to faster nucleation in the aqueous medium.
The characteristics of the precursor this compound particles, in turn, influence the properties of the final samarium oxide product. For example, spherical precursor particles derived from slug flow synthesis can lead to improved tap density in battery cathode materials. High-surface-area oxalates produced via the organic route can enhance catalytic activity in applications like methane (B114726) coupling.
Below is a comparative table summarizing the influence of different synthetic routes on the characteristics of this compound:
| Synthetic Route | Precursor(s) | Key Process | Resulting Particle Size | Key Characteristics |
| Gel Growth | Samarium Nitrate, Oxalic Acid | Diffusion in silica or agar gel | Variable, dependent on conditions | Well-defined single crystals, morphology controllable by pH, concentration, and gel density. ias.ac.inresearchgate.net |
| Slug Flow Coprecipitation | Samarium Nitrate, Oxalic Acid | Continuous flow with gas segmentation | Uniform, 5–8 μm | Rapid synthesis, spherical morphology, improved tap density in final products. |
| Organic Route Precipitation | Samarium Acetate, TPAOH | Precipitation in methanol | 15–25 nm | Small crystallites, high surface area. |
| Inorganic Route Precipitation | Samarium Nitrate, Ammonium Hydroxide | Precipitation in water | 50–100 nm | Larger particles due to faster nucleation. |
Structural Elucidation and Advanced Crystallographic Investigations
X-ray Diffraction (XRD) Studies
X-ray diffraction is a cornerstone technique for probing the crystalline nature of materials, offering detailed information about atomic arrangement and phase composition. mdpi.com
Single crystal X-ray diffraction (SC-XRD) is an indispensable tool for the precise determination of the unit cell parameters of a crystalline solid. uhu-ciqso.es For samarium oxalate (B1200264) decahydrate (B1171855), SC-XRD studies have been crucial in elucidating its fundamental crystallographic properties. These studies have revealed that samarium oxalate decahydrate is isostructural with other lanthanide oxalate decahydrates, such as those of lanthanum and erbium. researchgate.netnih.gov
The crystal structure of Sm₂(C₂O₄)₃·10H₂O has been determined using single-crystal X-ray diffraction data. nih.gov The main structural feature is a hexagonal layer of samarium and oxalate ions, with the samarium ion being coordinated by nine oxygen atoms—six from oxalate groups and three from water molecules. These layers are stacked along the crystallographic c-axis. nih.gov
A study on gadolinium this compound single crystals reported a monoclinic system with the following unit cell parameters:
| Parameter | Value |
| a | 10.344(2) Å |
| b | 9.643(6) Å |
| c | 11.721(2) Å |
| β | 118.7(2)° |
| Table 1: Unit cell parameters for gadolinium this compound single crystals. researchgate.net |
It is important to note that mixed lanthanide oxalates can exhibit variations in their unit cell parameters depending on the specific composition.
The well-defined, sharp peaks in the PXRD pattern of this compound indicate a high degree of crystallinity. ias.ac.in The technique is also used to analyze the products of thermal decomposition, tracking the transformation from this compound to samarium oxide. researchgate.net Furthermore, analysis of peak broadening in PXRD patterns, using methods like the Scherrer equation, can provide estimates of crystallite size.
The space group of a crystal describes the symmetry of the atomic arrangement. For this compound and its isostructural counterparts, the space group provides crucial information about their crystal structure. This compound decahydrate has been shown to be isostructural with the decahydrates of other lanthanides. nih.gov
Studies on related lanthanide oxalates provide insight into the probable space group of this compound. For instance, single crystals of gadolinium this compound have been found to belong to the monoclinic system with the space group P2/c. researchgate.net Another study on holmium oxalate heptahydrate also identified a monoclinic unit cell with the space group P2₁/c. scirp.org While a specific study on pure this compound's space group determination was not found, the isostructural nature with other lanthanide oxalates strongly suggests a similar monoclinic symmetry. ias.ac.in
| Compound | Crystal System | Space Group |
| Gadolinium this compound | Monoclinic | P2/c |
| Holmium Oxalate Heptahydrate | Monoclinic | P2₁/c |
| Table 2: Space group information for related lanthanide oxalates. |
Powder X-ray Diffraction for Phase Identification and Crystallinity Analysis
Microscopic Characterization of Crystal Morphology
Microscopy techniques offer a direct visualization of the crystal morphology, providing insights into the size, shape, and surface features of this compound crystals.
Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and microstructure of materials at high magnifications. mdpi.com SEM analysis of this compound has been used to observe the morphology of the crystals, which can be influenced by the synthesis method. For instance, studies on the co-precipitation of this compound and ferrous oxalate have used SEM to analyze the morphology of the resulting precursor powder, noting a fine and homogenized grain distribution.
In another study, SEM was employed to characterize the flower-like morphology of Sm₂(C₂O₄)₃·10H₂O synthesized by a complex agent-assisted precipitation method. lookchem.com These observations are critical for understanding how synthesis conditions affect the physical form of the final product.
Optical microscopy provides a valuable method for observing dynamic processes in real-time. nih.gov In the context of this compound, in-situ optical microscopy has been effectively used to study the dehydration process of this compound decahydrate (Sm₂(C₂O₄)₃·10H₂O). researchgate.netnih.govyoutube.com These studies allow for the direct observation of interface migration and changes in crystal shape as the material transforms from the decahydrate to a lower hydrate (B1144303) form, such as the hexahydrate (Sm₂(C₂O₄)₃·6H₂O). researchgate.net
By combining optical microscopy with single-crystal X-ray diffraction, researchers can correlate the macroscopic changes observed with the underlying structural transformations at the atomic level. researchgate.netnih.gov This approach has been instrumental in understanding the mechanism of displacive single crystal to single crystal transformations during dehydration. researchgate.net
Scanning Electron Microscopy (SEM) for Surface and Microstructure Analysis
Investigations of Hydration States and Water of Crystallization
Research combining optical microscopy and single-crystal X-ray diffraction has provided detailed fragments of the crystal structures of both this compound decahydrate and its lower hydrate, the hexahydrate. researchgate.net The decahydrate belongs to a series of isostructural lanthanide(III) oxalates, Ln₂(C₂O₄)₃·10H₂O, where Ln ranges from Lanthanum to Erbium. researchgate.net
The investigation into the hydration states is critical as the amount of water of crystallization can be affected by external conditions such as drying processes. nih.gov
Structural Transformations and Dehydration Mechanisms
The dehydration of this compound hydrates is not a simple loss of water but involves complex structural transformations. These changes have been characterized by various analytical techniques, revealing stepwise processes and interesting mechanistic pathways.
The thermal decomposition of samarium(III) oxalate decahydrate occurs in a stepwise manner. wikipedia.org The initial stage of dehydration typically involves the release of four water molecules, leading to the formation of the hexahydrate, Sm₂(C₂O₄)₃·6H₂O. researchgate.net This transformation from the decahydrate to the hexahydrate has been observed upon heating. nih.gov Further heating leads to the decomposition of the anhydrous oxalate. researchgate.net
Studies on the thermal decomposition of yttrium oxalate decahydrate, which shares structural similarities, also show a multi-stage dehydration process, with the formation of various intermediate hydrates. mdpi.com While there can be conflicting reports on the exact nature of these intermediates, the general observation is a sequential loss of water molecules. mdpi.com For instance, in some systems, a dihydrate is found to be stable over a significant temperature range before further dehydration and decomposition of the anhydrous oxalate. mdpi.com
Dehydration Stages of this compound Hydrate
| Initial Hydrate | Intermediate Hydrate | Conditions | Key Observations |
|---|---|---|---|
| Sm₂(C₂O₄)₃·10H₂O | Sm₂(C₂O₄)₃·6H₂O | Heating | Release of four water molecules. researchgate.net |
| Sm₂(C₂O₄)₃·6H₂O | Anhydrous Sm₂(C₂O₄)₃ | Further Heating | The anhydrous form is thermally unstable and proceeds to decompose. researchgate.net |
For related compounds like cerium(III) oxalate decahydrate, it has been shown that the conditions during dehydration significantly impact the morphology of the final ceria product. researchgate.net Dehydration under vacuum or in air can lead to the formation of a CeO₂ pseudomorph. researchgate.netontosight.ai The microstructure of the pseudomorph can evolve at each stage of the reaction. mdpi.com In the case of yttrium oxalate decomposition, the morphology and microstructure of the final yttrium oxide particles are influenced by the formation of pseudomorphs, with the largest changes in specific surface area occurring during the formation of an oxycarbonate intermediate. mdpi.comresearchgate.net
The structural transformation during the dehydration of this compound has been likened to a martensitic transformation, which is a type of displacive transformation. researchgate.net These transformations are characterized by a direct relationship between the macroscopic crystal strain and the microscopic structural rearrangement. nih.govnih.gov They involve the migration of a coherent or partly coherent interface in a conservative manner, maintaining a correspondence between the parent and product phases and resulting in a macroscopic shape change of the transformed volume. researchgate.net
The dehydration of this compound decahydrate to its hexahydrate serves as a case study for such displacive transformations. researchgate.netnih.govnih.gov In-situ optical microscopy has been a valuable tool for observing the migration of the interface and the change in crystal shape, providing significant insights into the atomic-scale mechanism of the process. researchgate.netnih.govnih.gov The structural strain in the martensitic dehydration of Sm₂(C₂O₄)₃·10H₂O to Sm₂(C₂O₄)₃·6H₂O satisfies the condition for the presence of an invariant plane as the crystal changes shape. nih.gov
Pseudomorph Formation During Precursor Decomposition
Influence of High-Pressure Environments on Crystal Structures
The crystal structure of this compound and its isostructural analogues have been studied under high-pressure conditions to understand their compressibility and stability. In-situ single-crystal X-ray diffraction and optical microscopy have been used to follow the structural changes from ambient pressure up to 6 GPa. researchgate.net These studies provide data on bulk compressibilities and anisotropic lattice strain. researchgate.net While specific data for this compound under high pressure is part of broader studies on rare-earth oxalates, research on related samarium compounds, like samarium meta-oxoborate, demonstrates that high-pressure and high-temperature conditions can lead to the formation of new polymorphic phases with distinct crystal structures. researchgate.net For instance, γ-Sm(BO₂)₃ was synthesized at 10 GPa and 1673 K. researchgate.net
Empirical Structure Proposal for this compound Compounds
Based on various characterization techniques, an empirical structure for a mixed lanthanum this compound (LSO) has been proposed. ias.ac.in This proposal is supported by evidence from X-ray diffraction, which confirms the crystalline nature of the material, and infrared spectroscopy, which establishes the presence of the oxalate complex. ias.ac.in Thermogravimetric analysis of LSO indicates the loss of water of crystallization between 100-200°C. ias.ac.in While this proposed structure is for a mixed-metal oxalate, it provides insights into the general structural features that can be expected in pure this compound compounds.
Summary of Crystallographic Data for this compound Hydrates
| Compound | Crystal System (where reported) | Key Structural Features | Relevant Transformations |
|---|---|---|---|
| Sm₂(C₂O₄)₃·10H₂O | Isostructural with other REE decahydrates researchgate.net | Contains ten water molecules of crystallization. wikipedia.orgfuncmater.comereztech.com | Dehydrates to hexahydrate. nih.gov |
| Sm₂(C₂O₄)₃·6H₂O | Monoclinic (isostructural with yttrium oxalate hexahydrate) mdpi.com | Formed via a martensitic transformation from the decahydrate. nih.gov | Intermediate in the full dehydration process. researchgate.net |
Spectroscopic Characterization and Optical Phenomena Research
Photoluminescence (PL) Spectroscopy of Samarium(III) Ions
Photoluminescence (PL) spectroscopy is a powerful non-destructive technique used to investigate the electronic structure and luminescent properties of materials. In samarium oxalate (B1200264), the focus is on the emissions originating from the Sm³⁺ ion, which are known for their characteristic sharpness and are advantageous for various optical applications.
Samarium oxalate is recognized for exhibiting distinctive, sharp photoluminescence peaks. These sharp emissions are a hallmark of the intra-4f electronic transitions of the trivalent samarium (Sm³⁺) ion. The 4f electrons are well-shielded from the external crystal field by the outer 5s and 5p electron shells. This shielding effect minimizes the influence of the surrounding ligand environment (the oxalate ions) on the 4f energy levels, resulting in line-like emission spectra rather than broad bands. The nanostructured forms of this compound crystals, in particular, show these unique spectroscopic properties.
The visible luminescence of this compound is dominated by a series of emission peaks in the orange-red region of the electromagnetic spectrum. These emissions arise from the relaxation of electrons from the excited ⁴G₅/₂ energy level to several lower-lying levels within the ⁶Hⱼ ground state multiplet. researchgate.net
Research on samarium-doped materials consistently identifies three principal transitions:
⁴G₅/₂ → ⁶H₅/₂: A transition resulting in emission typically observed around 562-564 nm. researchgate.net
⁴G₅/₂ → ⁶H₇/₂: This is often the most intense transition, giving the material its characteristic strong reddish-orange emission at approximately 595-608 nm. researchgate.netresearchgate.net
⁴G₅/₂ → ⁶H₉/₂: A significant emission peak that occurs at around 643-651 nm. researchgate.netresearchgate.net
The precise peak positions can vary slightly depending on the host matrix, but the pattern of transitions remains a consistent identifier for Sm³⁺ luminescence. A study on lanthanum this compound single crystals identified well-resolved emission peaks at 563 nm, 597 nm, and 643 nm. researchgate.net
Table 1: Prominent Emission Transitions of Sm³⁺ in Oxalate and Similar Hosts
| Transition | Wavelength Range (nm) | Color Region |
|---|---|---|
| ⁴G₅/₂ → ⁶H₅/₂ | 562 - 564 | Green-Orange |
| ⁴G₅/₂ → ⁶H₇/₂ | 595 - 608 | Orange-Red |
This table is generated based on data from spectroscopic studies of samarium-containing compounds. researchgate.netresearchgate.netresearchgate.net
The photoluminescence quantum yield (QY) is a critical parameter that measures the efficiency of the conversion of absorbed photons into emitted photons. A high quantum yield is essential for applications such as phosphors in LEDs and other light-emitting devices. Sm³⁺ ions are generally noted for their potential for high fluorescence quantum yield. researchgate.net While specific QY values for pure this compound are not extensively documented in the literature, studies on other samarium(III) complexes show that the quantum yield can be significant, with values reported to be as high as 24% to 86% in some hosts. researchgate.net
The theoretical evaluation of quantum yield can be performed using the Judd-Ofelt theory, which analyzes the intensities of absorption spectra to calculate radiative properties. researchgate.netinoe.ro This analysis provides insight into the radiative and non-radiative transition probabilities, radiative lifetime, and the intrinsic quantum yield. researchgate.net The high quantum efficiency expected in rare earth oxalates makes them promising candidates for luminescent materials.
Materials exhibiting strong, sharp luminescence and high quantum yields are candidates for use as gain media in lasers and optical amplifiers. Research on rare earth oxalates has highlighted their potential for such applications. researchgate.netinoe.ro The crystal structure of oxalates can accommodate a high concentration of active rare earth ions, on the order of 10²¹ ions/cm³, which is a key factor for achieving high optical gain. inoe.ro
Studies on Sm³⁺-doped cerium oxalate have shown a strong and efficient orange-red emission, suggesting it can be effectively used for optical amplification. researchgate.net Furthermore, analysis of related dysprosium-praseodymium oxalate crystals has shown that specific emission transitions can be exploited for optical amplification due to high calculated values for the stimulated emission cross-section. inoe.ro Similar analyses on lanthanum this compound have also been conducted to estimate the optical gain of the emission transitions. researchgate.net This collective evidence points to a strong potential for this compound as a material for optical amplification, particularly in the development of miniature solid-state lasers. inoe.ro
Quantum Yield Investigations for Optical Applications
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is primarily used to confirm the coordination of the oxalate ligand to the samarium ion and to verify the presence of water of hydration. researchgate.net
The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of the oxalate (C₂O₄²⁻) ligand. The coordination of the oxalate ion to the Sm³⁺ metal center causes shifts in these vibrational frequencies compared to the free oxalate ion. The most prominent bands are associated with the carbon-oxygen bonds. A very strong and broad absorption band observed in the 1600-1630 cm⁻¹ region is typically assigned to the asymmetric stretching vibration of the C-O bonds (ν_as(C-O)). The symmetric C-O stretching (ν_s(C-O)) appears in the 1300-1360 cm⁻¹ range. The presence of these bands confirms the coordination of the oxalate ligand. researchgate.net
Table 2: Characteristic FTIR Vibrational Modes for Metal Oxalate Ligands
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~3400 | ν(O-H) | Stretching of water molecules (H₂O) |
| 1600 - 1630 | ν_as(C=O) | Asymmetric C=O stretching |
| ~1360 | ν_s(C-O) + δ(O-C=O) | Symmetric C-O stretching mixed with O-C=O bending |
| ~1315 | ν_s(C-O) | Symmetric C-O stretching |
| ~900 | ν(C-C) | C-C bond stretching |
| ~800 | δ(O-C=O) + ν(M-O) | O-C=O bending mixed with metal-oxygen stretching |
This table is a compilation based on FTIR data from this compound and other structurally similar metal oxalates. researchgate.netconicet.gov.arscielo.bracs.org
In addition to the primary oxalate vibrations, bands corresponding to the O-H stretching of water molecules are typically observed in a broad region around 3400 cm⁻¹, confirming the hydrated nature of the compound. scielo.br The region below 1000 cm⁻¹ contains various bending modes (δ(O-C=O)), C-C stretching vibrations, and the metal-oxygen (Sm-O) stretching modes, which provides further evidence of the coordination environment. scielo.br
Identification of Oxalate Ligand Functional Groups
UV-Visible Absorption Spectroscopy
The UV-Visible absorption spectrum of this compound is characterized by electronic transitions specific to the Sm³⁺ ion. Research on lanthanum this compound single crystals shows that the absorption spectra feature multiple peaks corresponding to transitions from the ⁶H₅/₂ ground state to various excited energy levels of the samarium ion. researchgate.net Detailed spectroscopic analyses of samarium-containing compounds have identified these transitions in both the visible and near-infrared (NIR) regions. acs.orgmdpi.com
The primary emissive state for the Sm³⁺ ion is the ⁴G₅/₂ level. chemrxiv.org Luminescence spectra show prominent emission bands corresponding to transitions from this level to lower energy states. researchgate.net
Key electronic transitions observed in the absorption and emission spectra of the Sm³⁺ ion are detailed below.
Table 2: Key Electronic Transitions of the Sm³⁺ Ion
| Transition Type | Transition | Wavelength Range (nm) | Spectral Region |
| Emission | ⁴G₅/₂ → ⁶H₅/₂ | 560 - 565 | Visible researchgate.netacs.orgmdpi.com |
| Emission | ⁴G₅/₂ → ⁶H₇/₂ | 597 - 608 | Visible researchgate.netacs.orgmdpi.com |
| Emission | ⁴G₅/₂ → ⁶H₉/₂ | 642 - 649 | Visible researchgate.netacs.orgmdpi.com |
| Emission | ⁴G₅/₂ → ⁶H₁₁/₂ | ~711 | Visible acs.orgmdpi.com |
| Emission | ⁴G₅/₂ → ⁶F₅/₂ | ~948 | Near-Infrared mdpi.com |
| Absorption | ⁶H₅/₂ → Various Excited States | 250 - 450 | UV-Visible researchgate.net |
This compound and its related mixed-metal crystals exhibit distinct transparency and absorption characteristics. Crystals of lanthanum this compound are noted to be colorless and transparent. ias.ac.in This transparency in the visible light spectrum is confirmed by the lack of significant absorption peaks between 500 nm and 900 nm in their UV-Visible spectra. ias.ac.in
Conversely, significant absorption occurs in the ultraviolet (UV) region. A strong absorption peak observed around 250 nm is characteristic of the oxalate group itself. Additional peaks in the UV region are attributed to the electronic transitions of the samarium and other present rare-earth ions. ias.ac.in This property of being transparent in the visible range while absorbing in the UV range is a key optical characteristic of the compound.
Characterization of Electronic Transitions
Laser Absorption Performance Characterization
The distinct absorption properties of samarium-containing materials make them candidates for optical applications, including laser systems. While specific "laser absorption performance characterization" data for this compound itself is not extensively detailed, its potential can be inferred from its fundamental spectroscopic properties. The performance of a material as a laser medium is highly dependent on its ability to absorb light at specific wavelengths (optical pumping) to achieve population inversion.
The sharp absorption peaks of the Sm³⁺ ion, corresponding to transitions from the ⁶H₅/₂ ground state to higher energy levels, are critical for this process. researchgate.net The efficiency of this absorption is a key parameter in evaluating a material's suitability for laser applications. stanfordmaterials.com Research on Sm³⁺-doped crystals involves Judd-Ofelt analysis to calculate parameters like radiative transition probabilities, fluorescence branching ratios, and stimulated emission cross-sections, all of which are used to predict potential laser performance. researchgate.net The well-defined absorption bands of samarium ions are fundamental to its use in optical materials and are a prerequisite for its consideration in laser design. stanfordmaterials.com
Thermal Decomposition Pathways and Precursor Research
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for studying the thermal behavior of samarium oxalate (B1200264). These analyses provide insights into the stages of decomposition, the thermal stability, and the energy changes associated with the process. ias.ac.inmaterialsciencejournal.org
The thermal decomposition of hydrated samarium oxalate, typically samarium(III) oxalate decahydrate (B1171855) (Sm₂(C₂O₄)₃·10H₂O), is a multi-step process. wikipedia.org
Initial heating leads to dehydration, which studies have shown can occur in multiple, distinct steps. One study identified five separate dehydration steps before the decomposition of the anhydrous salt. researchgate.netosti.gov Following the complete loss of water molecules, the now anhydrous this compound becomes thermally unstable. researchgate.netosti.gov
The decomposition of the anhydrous oxalate proceeds through the formation of unstable intermediates. researchgate.netosti.gov Research on rare earth oxalates suggests a general pathway involving the formation of an intermediate carbonate or oxycarbonate. The decomposition sequence for this compound is proposed to be:
Oxalate to Carbonate/Oxycarbonate: The anhydrous oxalate first decomposes to form an intermediate samarium oxycarbonate (Sm₂O₂CO₃). materialsciencejournal.orgtheiet.org
Oxycarbonate to Oxide: This intermediate compound then decomposes further at a higher temperature to yield the final product, samarium(III) oxide (Sm₂O₃). materialsciencejournal.orgtheiet.org
Some studies describe the process as the anhydrous oxalate decomposing directly to Sm₂O₃ via two unstable intermediates, indicating the short-lived nature of the carbonate and oxycarbonate phases. researchgate.netosti.gov
| Decomposition Stage | Intermediate Product |
| Dehydration | Sm₂(C₂O₄)₃ |
| Anhydrous Decomposition | Sm₂O₂CO₃ |
| Final Product | Sm₂O₃ |
The decomposition of the oxalate and its intermediates results in the evolution of gaseous products. The primary gases released are carbon monoxide (CO) and carbon dioxide (CO₂). ias.ac.inacs.org
The breakdown of the oxalate anion (C₂O₄²⁻) is responsible for producing these gases. lew.ro The general mechanism for rare earth oxalates involves an initial decomposition step that can release both CO and CO₂, followed by the decomposition of the carbonate intermediate, which releases CO₂. lew.ro Analysis of mixed lanthanum-samarium oxalates has shown the release of CO and CO₂ occurs in a temperature range of approximately 350-450°C. ias.ac.inias.ac.in The presence of carbon monoxide creates a reducing atmosphere during the decomposition process. lew.ro
The final conversion to crystalline samarium(III) oxide occurs at elevated temperatures. Research indicates that Sm₂O₃ begins to form from the oxalate precursor at approximately 645°C. researchgate.netosti.gov However, to ensure complete decomposition and to obtain a product with high purity and desired crystallinity, higher calcination temperatures are typically employed in practice. Common industrial and laboratory procedures involve calcining the oxalate precursor at temperatures ranging from 800°C to 1000°C. mdpi.comaalto.fi One study noted that the final conversion to the stable cubic phase of the oxide generally happens around 850°C. theiet.org
| Event | Reported Temperature (°C) | Source(s) |
| Initial Sm₂O₃ Formation | 645 | researchgate.netosti.gov |
| Final Calcination/Crystallization | 800 - 1000 | mdpi.comaalto.fi |
| Conversion to Cubic Phase | ~850 | theiet.org |
Identification of Gaseous Decomposition Products (e.g., CO, CO₂)
Comparative Thermal Stability Studies with Other Rare Earth Oxalates
The thermal stability of rare earth oxalates varies across the lanthanide series. Studies comparing this compound with other rare earth oxalates reveal differences in decomposition temperatures. For instance, research on mixed samarium-yttrium (Sm-Y) oxalates has shown that they decompose to form mixed oxides at lower temperatures compared to pure this compound.
In general, the decomposition of rare earth oxalates follows a similar pathway involving dehydration followed by the breakdown of the anhydrous salt through carbonate or oxycarbonate intermediates. lew.ro However, the specific temperatures at which these transitions occur differ. For example, studies on heavier rare earth oxalates like those of terbium, dysprosium, and ytterbium show oxide formation temperatures in the range of 715°C to 745°C, which is higher than the initial formation temperature reported for samarium oxide from its oxalate. acs.org
Influence of Precursor Identity on Resulting Samarium Oxide Properties
The choice of precursor compound significantly impacts the properties of the samarium oxide produced upon thermal decomposition. americanelements.comattelements.com this compound and samarium nitrate (B79036) are two common precursors used for this purpose. researchgate.netosti.gov
The thermal decomposition pathways of this compound and samarium nitrate differ considerably, leading to variations in the final oxide's characteristics.
Decomposition Pathway:
Samarium Nitrate (Sm(NO₃)₃·6H₂O): The decomposition is more complex, involving up to nine distinct mass loss steps. researchgate.netosti.gov After initial dehydration, it forms stable intermediates, including samarium hydroxynitrate (Sm(OH)(NO₃)₂) at 355°C and samarium oxynitrate (SmO(NO₃)) at 460°C. researchgate.netosti.gov The final conversion to Sm₂O₃ occurs at a lower temperature than the oxalate, reported at 520°C in one study and 680°C in another. researchgate.netosti.govwikipedia.org
This compound (Sm₂(C₂O₄)₃·10H₂O): This precursor undergoes dehydration followed by a more direct decomposition of the anhydrous salt to Sm₂O₃ at 645°C, passing through thermally unstable intermediates. researchgate.netosti.gov
Resulting Oxide Properties: A key difference in the resulting samarium oxide is its physical morphology. Scanning Electron Microscopy (SEM) analysis has revealed that the crystalline Sm₂O₃ obtained from the samarium nitrate precursor possesses larger pores compared to the oxide produced from the this compound precursor. researchgate.netosti.gov This variation in porosity can be critical for applications such as catalysis, where surface area and pore structure are important parameters.
| Feature | This compound Precursor | Samarium Nitrate Precursor |
| Decomposition Intermediates | Unstable oxycarbonates (e.g., Sm₂O₂CO₃) materialsciencejournal.orgtheiet.org | Stable hydroxynitrate and oxynitrate researchgate.netosti.gov |
| Final Oxide Formation Temp. | 645°C researchgate.netosti.gov | 520°C - 680°C researchgate.netosti.govwikipedia.org |
| Resulting Oxide Property | Smaller pores researchgate.netosti.gov | Larger pores researchgate.netosti.gov |
Impact on Pore Size and Structural Characteristics of Oxide Products
The characteristics of the this compound precursor and the conditions of its thermal decomposition have a significant impact on the physical properties of the resulting samarium oxide, particularly its pore size and structural characteristics.
Research comparing samarium oxide derived from different precursors, such as samarium nitrate and this compound, has shown that the choice of precursor influences the porosity of the final oxide. researchgate.net Specifically, samarium oxide obtained from the thermal decomposition of this compound tends to have smaller pores compared to the oxide produced from samarium nitrate. researchgate.net This difference is attributed to the distinct decomposition pathways and the nature of the gaseous byproducts released during the process.
The calcination temperature and heating rate are critical parameters that can be adjusted to control the crystallite size, surface area, and porosity of the samarium oxide. For instance, calcining this compound at controlled heating rates can help in preserving the morphology of the precursor particles in the final oxide product.
Table 1: Effect of Precursor on Oxide Pore Size
| Precursor | Resulting Oxide | Pore Size Characteristic |
|---|---|---|
| Samarium Nitrate | Samarium Oxide | Larger pores |
| This compound | Samarium Oxide | Smaller pores |
Controlled Thermal Degradation for Specific Oxide Morphologies
The ability to control the thermal degradation of this compound is a key strategy for engineering samarium oxide with specific morphologies, such as nanoparticles, nanorods, and thin films. mdpi.com The morphology of the oxide material is critical for its performance in various applications, including catalysis, optics, and electronics. heegermaterials.com
By carefully managing the precipitation conditions of the this compound precursor and the subsequent calcination process, researchers can influence the shape and size of the resulting samarium oxide particles. For example, the slug flow coprecipitation method has been used to synthesize uniformly sized spherical this compound microparticles. When these spherical precursors are calcined under controlled heating, the spherical morphology can be retained in the final samarium oxide product.
Furthermore, the thermal decomposition of mixed metal oxalates, where this compound is combined with other metal oxalates, offers a pathway to synthesize complex mixed-oxide materials. lew.ro The decomposition of these mixed precursors can lead to the formation of homogeneous mixed-oxide nanoparticles with high surface areas, which is advantageous for catalytic applications. lew.ro
The temperature of calcination plays a pivotal role in defining the final crystalline structure and morphology. For instance, calcination of this compound at 800 °C has been employed to produce samarium oxide nanoparticles. mdpi.com The study of the thermal decomposition of rare earth oxalates, including this compound, indicates that the formation of the oxide occurs in a specific temperature range, typically between 690 to 720 °C. osti.gov
Table 2: Influence of Controlled Decomposition on Oxide Properties
| Decomposition Method | Precursor | Resulting Oxide Morphology | Key Control Parameter |
|---|---|---|---|
| Calcination | This compound | Nanoparticles | Calcination Temperature (e.g., 800 °C) |
| Controlled Heating Rate Calcination | Spherical this compound Microparticles | Spherical Oxide Particles | Heating Rate |
| Thermal Decomposition | Mixed Metal Oxalates | Homogeneous Mixed-Oxide Nanoparticles | Precursor Composition |
Coordination Chemistry and Complex Formation of Samarium Oxalate
Elucidation of Oxalate (B1200264) Ligand Bonding Modes
The oxalate anion (C₂O₄²⁻) is a versatile ligand capable of adopting various coordination modes, a key factor in the structural diversity of samarium oxalate complexes. diva-portal.org As a small, symmetrical dianion, it commonly forms stable five-membered MO₂C₂ chelate rings. wikipedia.org
In this compound and its derivatives, the oxalate ligand has been observed to exhibit several key bonding modes:
Bidentate Chelating: This is a common mode where both oxygen atoms of one carboxylate group bind to the same samarium ion, forming a five-membered ring.
Bridging: The oxalate ligand frequently acts as a bridge between two or more samarium centers. This can occur in a bis-bidentate fashion, where each carboxylate group chelates a different metal ion.
μ₂ bis-bidentate chelating and μ₄ bis-bidentate bis-monodentate: In more complex structures, oxalate anions can bridge metal cations in multiple ways within the same compound, leading to the formation of polymeric coordination networks. mdpi.com
The flexibility of the oxalate ligand to act as a mono-, bi-, tri-, or tetradentate ligand contributes significantly to the vast structural possibilities of these compounds. diva-portal.org
Formation of Samarium(III) Coordination Frameworks
The ability of the oxalate ligand to bridge samarium(III) ions is fundamental to the formation of extended coordination frameworks. These frameworks can range from one-dimensional chains to two-dimensional (2D) layers and three-dimensional (3D) networks.
For instance, a novel two-dimensional samarium(III) coordination framework has been synthesized using N-(2-Hydroxyethyl)iminodiacetic acid and oxalate ligands. acs.orgresearchgate.net In many lanthanide oxalates, including those of samarium, the structure can be described as a coordination polymer. For samarium(III) oxalate decahydrate (B1171855), the structure consists of [Sm₂(C₂O₄)₃(H₂O)₆]·4H₂O, where samarium ions are linked by oxalate groups to form a polymeric chain. nih.gov
The dimensionality and topology of these frameworks are influenced by factors such as the presence of other ligands, solvent molecules, and reaction conditions. Hydrothermal synthesis has been a particularly effective method for generating diverse 2D and 3D lanthanide oxalate frameworks. nih.gov
Investigation of Samarium Coordination Environments in Complexes
The coordination environment around the samarium(III) ion in its oxalate complexes is typically high, with coordination numbers of 8 or 9 being common. This is characteristic of lanthanide ions.
In samarium(III) oxalate decahydrate, each samarium atom is nine-coordinate. nih.gov It is bound to nine oxygen atoms: six from three bidentate oxalate groups and three from water molecules, resulting in a distorted tricapped trigonal prism geometry. nih.gov In other complexes, an eight-coordinate environment is observed, which can be described as a distorted square antiprism. researchgate.net
The specific coordination geometry is sensitive to the steric and electronic properties of the other ligands present in the coordination sphere. For example, in mixed-ligand complexes containing bulky organic ligands, the coordination number and geometry can be significantly altered. The intensity of certain f-f transitions in the photoluminescence spectra of samarium complexes can be indicative of the coordination environment's symmetry and polarizability. researchgate.netmdpi.com
Oxalate-Bridged Samarium Dimers Research
Research into oxalate-bridged samarium dimers has been particularly active, often in the context of CO₂ activation and reductive coupling. A significant finding was the formation of an oxalate-bridged samarium dimer from the reaction of Cp*₂Sm(thf)₂ with CO₂. mdpi.com This reaction proceeds through a single electron transfer followed by radical-radical coupling. mdpi.com
The steric hindrance of the ligands plays a crucial role in the formation of these dimeric structures. While less bulky samarium complexes react with CO₂ to form oxalate-bridged dimers, more sterically demanding complexes can lead to the formation of carbonate-bridged dimers instead. researchgate.netfigshare.comacs.org Theoretical studies have been employed to understand the mechanisms and the delicate balance between the formation of oxalate versus carbonate bridges. mdpi.com These studies suggest that the differentiation is influenced by both steric and electronic factors, including the delocalization of negative charge. mdpi.com
Applications in Advanced Materials Science Research
Precursors for High-Purity Samarium Oxide Synthesis
Samarium oxalate (B1200264) is a preferred precursor for the synthesis of high-purity samarium oxide (Sm₂O₃). wikipedia.org The thermal decomposition of samarium oxalate, a process known as calcination, yields samarium oxide with purities often exceeding 99.5%. This method is favored because it allows for the production of Sm₂O₃ with controlled particle size and morphology, which are crucial for its performance in various applications. research-nexus.net The decomposition process involves heating the oxalate in air, which breaks it down into the oxide and gaseous byproducts. wikipedia.org
Research has shown that the characteristics of the resulting samarium oxide can be influenced by the synthesis conditions of the initial oxalate. research-nexus.net For instance, the crystalline structure and porosity of the Sm₂O₃ can differ depending on whether it was derived from a nitrate (B79036) or an oxalate precursor, with the oxalate route yielding an oxide with smaller pores. research-nexus.netresearchgate.net
Table 1: Thermal Decomposition of Samarium Precursors
| Precursor | Decomposition Temperature (°C) | Key Intermediates | Final Product |
|---|---|---|---|
| Samarium Nitrate (Sm(NO₃)₃·6H₂O) | ~520 | Crystalline nitrate monohydrate, Sm(OH)(NO₃)₂, SmO(NO₃) | Samarium Oxide (Sm₂O₃) |
This table provides an overview of the thermal decomposition process for two common samarium precursors, highlighting the different pathways to obtaining samarium oxide.
Samarium oxide derived from this compound is investigated for its use in specialized optical materials. attelements.comontosight.ai Sm₂O₃ is used in optical and infrared-absorbing glass to absorb infrared radiation. wikipedia.orgattelements.comchemicalbook.com The luminescent properties of samarium, which exhibits sharp emission peaks, make it a candidate for phosphors and lasers. attelements.com The high purity of samarium oxide achievable from the oxalate precursor is essential for these applications, as impurities can quench luminescence and degrade optical performance. americanelements.com Research has also explored the doping of other materials, such as cerium oxalate crystals, with samarium to create materials with specific photoluminescent properties for potential use in optical amplification. researchgate.net
In the field of catalysis, samarium oxide synthesized from this compound is a subject of ongoing research. samaterials.com Samarium oxide itself can act as a catalyst in various chemical reactions, including the dehydration of alcohols. wikipedia.orgattelements.comchemicalbook.com The controlled synthesis of Sm₂O₃ from the oxalate precursor allows for the creation of materials with high surface area and specific crystalline structures, which are critical for catalytic activity. Research has shown that samarium-based catalysts can be effective in a range of reactions, from the decomposition of pollutants to the synthesis of organic compounds. alfachemic.com The thermal decomposition of oxalate precursors is a well-established method for producing mixed-oxide catalysts with tailored magnetic and catalytic properties. lew.ro
Samarium's high neutron absorption cross-section makes samarium oxide a valuable material in the nuclear industry. attelements.comchemicalbook.com Sm₂O₃ derived from this compound is used as a neutron absorber in the control rods of nuclear reactors, helping to regulate the fission process. wikipedia.orgattelements.comchemicalbook.combusinessanalytiq.com The purity and homogeneity of the samarium oxide, ensured by the oxalate precursor method, are critical for reliable and predictable performance in a nuclear environment. lookchem.com
This compound serves as a precursor for the synthesis of samarium-based nanoparticles, which have potential applications in various fields, including medicine and electronics. heegermaterials.comvulcanchem.comnih.gov The thermal decomposition of this compound can be controlled to produce samarium oxide nanoparticles with specific sizes, often around 50 nm. vulcanchem.com These nanoparticles are being investigated for use in solar cells, biological sensors, and as components in composite materials. vulcanchem.com The ability to control nanoparticle size is crucial, as the properties of nanomaterials are often size-dependent. nih.gov
Research in Nuclear Industry Materials
Role in Magnetic Materials Research
This compound plays a significant role in the research and development of advanced magnetic materials, particularly samarium-cobalt (B12055056) magnets.
Samarium-cobalt (SmCo) magnets are high-performance permanent magnets known for their high magnetic strength, thermal stability, and resistance to corrosion. attelements.comsamaterials.comresearchgate.net this compound is used as a precursor to produce the samarium oxide needed for the synthesis of these magnets. attelements.combusinessanalytiq.com The production process often involves the co-precipitation of oxalates, followed by calcination to form the respective oxides, which are then used to create the final SmCo alloy. researchgate.netmdpi.com The quality and purity of the samarium oxide derived from the oxalate precursor directly impact the magnetic properties of the final magnet. samaterials.comsamaterials.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Sm₂(C₂O₄)₃ |
| Samarium Oxide | Sm₂O₃ |
| Samarium Nitrate | Sm(NO₃)₃ |
| Cobalt Oxalate | CoC₂O₄ |
| Cobalt Oxide | Co₃O₄ |
| Oxalic Acid | H₂C₂O₄ |
| Carbon Dioxide | CO₂ |
| Carbon Monoxide | CO |
| Hydrogen | H₂ |
| Samarium Chloride | SmCl₃ |
| Samarium Hydroxide (B78521) | Sm(OH)₃ |
| Samarium Carbonate | Sm₂(CO₃)₃ |
| Samarium Sulfate (B86663) | Sm₂(SO₄)₃ |
| Cerium Oxalate | Ce₂(C₂O₄)₃ |
Synthesis of Samarium-Doped Ferrites
This compound is utilized as a precursor in the synthesis of samarium-doped ferrites, a class of magnetic materials with tunable properties for various technological applications. The oxalate co-precipitation method is a notable chemical route employed for this purpose, offering advantages in producing fine, homogenous nanoparticles.
In one research avenue, nanocrystalline Mg-Cd ferrites doped with samarium ions (Sm³⁺) were prepared using an oxalate co-precipitation method. clausiuspress.com This technique involves the precipitation of metal oxalates from a solution, which are then calcined to form the final ferrite (B1171679) product. The use of the oxalate precursor route is instrumental in controlling the particle size and ensuring a uniform distribution of the dopant within the ferrite structure.
Similarly, other studies have explored the impact of samarium doping on different ferrite systems, such as copper-cobalt (Cu-Co) and zinc-aluminium (ZnAl) ferrites, often prepared through sol-gel auto-combustion or other chemical methods. clausiuspress.commdpi.com In the synthesis of samarium-substituted cobalt ferrite (Cu₀.₅Co₀.₅Fe₂-xSmₓO₄), researchers noted that the incorporation of Sm³⁺ ions led to a decrease in the lattice parameter and average crystallite size, refining the particle size of the samples. clausiuspress.comclausiuspress.com For instance, the average crystallite size in these Cu-Co ferrites decreased from 65 nm to 38 nm as the samarium content increased. clausiuspress.com This grain refinement is attributed to the lattice distortion caused by the dopant and the higher bonding energy of Sm³⁺-O²⁻ compared to Fe³⁺-O²⁻, which hinders grain growth. clausiuspress.com
The magnetic properties of these ferrites are significantly influenced by samarium doping. In Cu₀.₅Co₀.₅Fe₂-xSmₓO₄ nanoferrites, while saturation magnetization and remanence decreased with Sm³⁺ incorporation, the coercivity showed a dramatic increase at higher doping concentrations (x=0.05). clausiuspress.comclausiuspress.com
Table 1: Effect of Samarium Doping on Ferrite Properties
| Ferrite System | Synthesis Method | Effect of Sm Doping | Research Finding | Citation |
|---|---|---|---|---|
| Mg-Cd Ferrites | Oxalate Co-precipitation | Modification of magnetic properties | Nanocrystalline ferrites prepared with Sm³⁺ dopant. | clausiuspress.com |
| Cu₀.₅Co₀.₅Fe₂-xSmₓO₄ | Sol-gel Auto-combustion | Decreased crystallite size (65nm to 38nm), increased coercivity at x=0.05. | Refinement of particles and altered magnetic behavior. | clausiuspress.comclausiuspress.com |
Research in Phosphor and Luminescent Materials
This compound is a key precursor in the development of phosphors and luminescent materials due to the characteristic optical properties of the samarium (Sm³⁺) ion. heegermaterials.com The Sm³⁺ ion is known for its distinct orange-red emission, making it a valuable activator in various host materials for applications in displays and lighting. stanfordmaterials.com
The synthesis of these materials often involves the thermal decomposition of this compound to produce samarium oxide, which is then incorporated into a host crystal lattice. This compound hydrate (B1144303) (Sm₂(C₂O₄)₃·xH₂O) is directly cited for its use in producing phosphors and luminescent materials, valued for its high thermal stability and excellent luminescent properties. heegermaterials.com
Research has demonstrated that samarium-doped materials can exhibit strong luminescence. For example, samarium-doped thorium oxide (ThO₂:Sm³⁺) nanorods have been synthesized and studied for their photoluminescence properties. hbni.ac.in The luminescent process in samarium-activated phosphors typically involves the excitation of the Sm³⁺ ion, followed by emission through electronic transitions. The most prominent emission is often associated with the ⁴G₅/₂ → ⁶H₇/₂ transition, which produces the characteristic orange-red light. stanfordmaterials.com While not as prevalent as europium-based red phosphors, samarium-based phosphors are important for specialized lighting and display technologies. stanfordmaterials.com
In some systems, samarium ions also play a role in energy transfer and storage. For instance, in strontium sulfide/selenide phosphors co-activated with europium and samarium, electrons excited from europium ions can be trapped by samarium ions (Sm³⁺ converting to Sm²⁺). britannica.com This trapping mechanism is crucial for stimulated emission applications, where the stored energy can be released by thermal stimulation. britannica.com
Dopant Research in Solid-State Lasers
This compound serves as a source material for introducing samarium ions as dopants in solid-state laser research. heegermaterials.com Rare earth oxalates are particularly significant in this field because they allow for the incorporation of a high concentration of active rare earth ions into a crystal host, which can lead to a high optical gain, a critical parameter for laser performance. ajabs.org The concentration of rare earth ions in such crystals can reach the order of 10²¹ ions/cm³. ajabs.org
The optical properties of rare earth ions like Sm³⁺, with their efficient and narrow emission lines, are widely investigated for potential laser applications. ajabs.org Although samarium is not as common as neodymium or ytterbium in commercial solid-state lasers, its specific emission wavelengths are of interest for certain applications. Research into samarium-doped materials for solid-state lasers aims to harness these unique spectral properties. ajabs.orgresearchgate.net
Studies on samarium-doped glass ceramics have shown that these materials are prospective candidates for solid-state lasers due to high stimulated emission cross-sections. researchgate.net The preparation of these materials often begins with precursors like this compound, which decompose to form the oxide that is then integrated into the glass melt.
Applications as Stabilizers in Glass and Ceramic Production Research
In the production of specialized glasses and ceramics, this compound is employed as a source for samarium oxide, which acts as a stabilizer. ontosight.ai The addition of samarium oxide can significantly improve the optical, magnetic, and structural properties of the final glass or ceramic product. ontosight.ai
Furthermore, heat treatment of these samarium-containing glasses can induce crystallization, leading to the formation of glass-ceramics with new crystalline phases such as SmVO₄. researchgate.net The controlled formation of these crystalline phases within the glass matrix is a key strategy for developing materials with tailored properties. Many industrial residues containing high amounts of iron oxides have been successfully used for the synthesis of various glass-ceramics. mdpi.com Samarium compounds can be part of the complex phase formation in these materials, contributing to their final structural and mechanical characteristics. mdpi.comscispace.com
Synthesis of Superconducting Compounds
This compound plays a crucial role as a precursor in the synthesis of high-temperature superconducting compounds, particularly those based on rare earth elements. upm.edu.my The co-precipitation method, utilizing metal oxalates, is a highly effective technique for producing the ultra-fine and homogenous powders required for fabricating high-quality superconductors. upm.edu.myresearchgate.net
This method was used to prepare samarium-doped Bi₁.₆Pb₀.₄Sr₂Ca₂Cu₃O₁₀ (BSCCO) superconductors. upm.edu.my The process involves co-precipitating the metal ions as oxalates, followed by calcination and sintering. The use of ultra-fine oxalate powders enhances the diffusion reaction and shortens the required heat treatment time compared to conventional solid-state reaction methods. upm.edu.my This leads to better grain connectivity and a higher content of the desired superconducting phase (the 2223 phase), ultimately resulting in improved superconducting properties. upm.edu.my For samples prepared via this coprecipitation method and sintered for 100 hours, a critical temperature (Tc(R=0)) of 104 K was achieved. researchgate.net
Research has shown that doping with samarium can influence the critical temperature (Tc) of the superconductor. In some studies on the Bi(Pb)-2212 phase, the addition of samarium was found to enhance the Tc. researchgate.net The ability of the oxalate route to provide precise stoichiometric control and homogenous mixing at the atomic level is critical for synthesizing these complex multi-elemental compounds. upm.edu.myias.ac.in
Table 2: Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Sm₂(C₂O₄)₃ |
| This compound Hydrate | Sm₂(C₂O₄)₃·xH₂O |
| Samarium Oxide | Sm₂O₃ |
| Copper-Cobalt Ferrite | Cu₀.₅Co₀.₅Fe₂O₄ |
| Zinc Aluminium Ferrite | ZnAlFeO₄ |
| Thorium Oxide | ThO₂ |
| Strontium Sulfide | SrS |
| Strontium Selenide | SrSe |
| Bismuth Strontium Calcium Copper Oxide (BSCCO) | Bi₂Sr₂Caₙ₋₁CuₙO₂ₙ₊₄₊ₓ |
| Samarium Vanadate | SmVO₄ |
| Tellurium Vanadate | Te₂V₂O₉ |
| Nitric Acid | HNO₃ |
| Oxalic Acid | H₂C₂O₄ |
| Lanthanum Nitrate | La(NO₃)₃ |
Catalytic Activity Investigations
Direct Catalytic Roles of Samarium Oxalate (B1200264) in Chemical Reactions
While samarium oxalate's primary role in catalysis is that of a precursor, research indicates that its own catalytic activity is linked to its physical properties, which are influenced by the synthesis method. The mechanism of its effect is often considered to be through its decomposition to samarium oxide, which then participates in reactions. Direct participation in redox reactions is possible but less common than its thermal decomposition pathway.
A notable instance of its direct catalytic potential is in the oxidative coupling of methane (B114726). Studies have shown that this compound prepared via an organic route, which yields particles with a high surface area, can enhance catalytic activity in this specific reaction. The synthesis method directly impacts the material's surface area and morphology, which are critical for its performance in heterogeneous catalysis.
| Synthesis Route | Particle Size (nm) | Surface Area (m²/g) | Catalytic Application Highlight |
|---|---|---|---|
| Organic Route | 15–25 | 45–60 | Enhanced activity in methane coupling |
| Inorganic Route | 50–100 | Not specified | Yields larger aggregates |
Precursor for Samarium-Based Heterogeneous Catalysts
The most significant role of this compound in catalysis is as a stable, reliable starting material for producing a variety of samarium-based catalysts. samaterials.com Its well-defined composition and predictable thermal decomposition to samarium(III) oxide (Sm₂O₃) make it an ideal precursor. americanelements.comvulcanchem.com
Samarium-doped manganese oxide catalysts are recognized for their effectiveness in environmental catalysis, particularly for the decomposition of nitrogen oxides (NOx). alfachemic.com The synthesis of these materials can be achieved using a co-precipitation method where this compound is a key precursor. In this process, soluble salts of samarium and manganese are co-precipitated using oxalic acid to form a mixed samarium-manganese oxalate precursor. electrochemsci.org Subsequent calcination (thermal decomposition) of this precursor in air yields a samarium-doped manganese oxide catalyst. electrochemsci.org
The introduction of samarium into the manganese oxide structure creates beneficial defects. alfachemic.com When trivalent samarium (Sm³⁺) ions replace tetravalent manganese (Mn⁴⁺) ions in the crystal lattice, anion vacancies are formed to maintain charge neutrality. alfachemic.com These vacancies act as defect sites, which can increase the number of active sites on the catalyst surface and promote the catalytic reaction. alfachemic.com Samarium-doped nickel manganese oxide has also been produced via a co-precipitation method for oxygen evolution reactions. rsc.org
The thermal decomposition of this compound is a straightforward method for producing nano-sized samarium oxide (Sm₂O₃), a catalytically active material. vulcanchem.com This nano-oxidized samarium demonstrates good catalytic performance in esterification reactions. alfachemic.com
One specific application is in the synthesis of dibutyl oxalate, where a nano-oxidized samarium catalyst was used effectively. alfachemic.com Research investigating this reaction explored the influence of various parameters on the catalytic process, highlighting the catalyst's efficiency. alfachemic.com The use of this catalyst offers advantages such as simple operation, rapid reaction rates, and energy savings. alfachemic.com
| Parameter | Influence on Esterification Reaction |
|---|---|
| Microwave Radiation Power | Studied for its effect on reaction efficiency. |
| Microwave Irradiation Time | Investigated to optimize reaction duration. |
| Catalyst Dosage | Examined to determine the optimal amount of catalyst. |
| Molar Ratio of Alcohol to Acid | Analyzed to maximize product yield. |
This compound serves as a crucial precursor for catalysts in both the petroleum and environmental sectors.
Petroleum Catalysis: In the petroleum industry, catalysts derived from this compound are used in methane conversion processes. Samarium oxide (Sm₂O₃), produced by the calcination of this compound, is a known catalyst for the oxidative coupling of methane. vulcanchem.comutwente.nl Furthermore, samarium oxide is used as a support or component in catalysts for the dry reforming of methane to produce synthesis gas (syngas), a mixture of hydrogen and carbon monoxide. mdpi.com The use of lanthanide oxalates, in general, as precursors for catalysts in petroleum refining is an established practice. samaterials.comstanfordmaterials.com
Environmental Catalysis: In environmental applications, catalysts originating from this compound are employed to mitigate harmful emissions. As mentioned previously, samarium-doped manganese oxides are effective in the catalytic decomposition of nitric oxide (NO). alfachemic.com Similarly, samarium-doped copper oxide catalysts, prepared via the calcination of co-precipitated samarium-copper oxalates, have been developed for the decomposition of nitrous oxide (N₂O), another potent greenhouse gas. electrochemsci.org
Comparative Studies and Solid Solutions
Isostructurality and Crystal Growth of Mixed Rare-Earth Oxalates
The study of mixed rare-earth oxalates is significant for developing materials with tailored properties, as the combination of different lanthanide ions within a single crystal lattice can lead to unique magnetic, luminescent, and thermal behaviors. The isostructural nature of many rare-earth oxalates allows for the formation of solid solutions over a wide range of compositions.
Single crystals of Lanthanum Samarium Oxalate (B1200264) (LSO) have been successfully grown using the gel diffusion method. researchgate.netias.ac.in In this technique, a mixture of lanthanum nitrate (B79036) and samarium nitrate solutions is allowed to diffuse into a silica (B1680970) gel that has been impregnated with oxalic acid. ias.ac.in This process results in the formation of colorless, transparent, tabular-shaped LSO crystals with well-defined hexagonal basal planes. researchgate.netias.ac.in
Characterization studies confirm the crystalline nature of LSO. Laue transmission X-ray diffraction patterns show well-defined spots, indicating a single-crystal structure. ias.ac.in X-ray diffraction (XRD) analysis of powdered LSO samples reveals well-defined Bragg peaks, confirming the ordered crystalline structure. ias.ac.in Comparative XRD studies with lanthanum neodymium oxalate grown under identical conditions show that the two are isostructural. ias.ac.in
The proposed empirical structure for LSO suggests that lanthanum and samarium are linked to the oxygen atoms of the oxalate groups. ias.ac.in Energy-dispersive X-ray analysis (EDAX) confirms the presence of both lanthanum and samarium in the grown crystals. ias.ac.in
The optimal conditions for growing high-quality single crystals of LSO have been identified as a gel pH of 6, impregnated with 1 M oxalic acid, and a 1:1 volume ratio of the rare-earth nitrate solutions in the outer reactant. ias.ac.in
Single crystals of Gadolinium Samarium Oxalate (GSO) have also been synthesized using the gel method, resulting in pale yellowish crystals. researchgate.net The morphology and size of the GSO crystals are influenced by several factors, including the pH of the growth medium, the density of the gel, and the concentration of the reactants. researchgate.net
X-ray diffraction studies confirm the crystallinity of the GSO samples, showing well-defined peaks. researchgate.net Infrared (IR) spectroscopy confirms the presence of water molecules and the carboxylic group, which are characteristic of oxalate compounds. researchgate.net The presence of both gadolinium and samarium in the final crystal is confirmed by EDAX analysis. researchgate.net
The structural similarity between different mixed rare-earth oxalates is a recurring theme. For instance, the lattice parameters of gadolinium praseodymium oxalate, dysprosium gadolinium oxalate, and dysprosium praseodymium oxalate are comparable, suggesting they share an identical crystal structure. It is proposed that mixed oxalate crystals containing two rare earths with similar ionic radii form through the substitutional exchange of ions and are isostructural with single oxalate crystals.
Mixed oxalates of samarium and yttrium, with the general formula (Sm₁₋ₓYₓ)₂(C₂O₄)₃·nH₂O, have been prepared using the coprecipitation method for compositions where x=0.50 and x=0.70. materialsciencejournal.orgsemanticscholar.org X-ray diffraction analysis of these synthesized samples confirms the formation of a solid solution for these compositions, indicating that the yttrium and samarium ions are homogeneously distributed within the crystal lattice. semanticscholar.org
The formation of these solid solutions is significant for the synthesis of mixed rare-earth oxides, as the thermal decomposition of these homogeneous oxalate precursors can lead to the formation of mixed oxides at relatively low temperatures. materialsciencejournal.orgsemanticscholar.org This is a more advantageous route compared to the high-temperature solid-state ceramic method, which can be challenging due to the high thermal stability and low diffusion coefficients of the cations. materialsciencejournal.orgsemanticscholar.org
In situ studies on a 1:1 YSm(C₂O₄)₃·10H₂O solid solution have shown that it is isostructural with the individual samarium and yttrium oxalate decahydrates. researchgate.net
Gadolinium this compound Systems
Spectroscopic Property Comparisons in Doped Rare Earth Oxalates
The incorporation of samarium into various host lattices, including other rare-earth oxalates, significantly influences the spectroscopic properties of the resulting material. Samarium(III) ions are known for their characteristic luminescence, which makes them valuable for optical applications.
Pure this compound exhibits sharp photoluminescence peaks, which are attributed to the electronic transitions of the Sm³⁺ ion. When samarium is doped into other rare-earth oxalate crystals, similar spectroscopic features are observed. For instance, studies on various mixed rare-earth oxalates, including those containing samarium, have highlighted their potential in luminescent materials.
The Judd-Ofelt theory is a standard theoretical framework used to analyze the optical transitions of rare-earth ions in different host materials and to estimate important spectroscopic parameters. optica.org A comparative analysis of Judd-Ofelt intensity parameters for Sm³⁺ in different crystalline hosts, including LaSm(C₂O₄)₃·10H₂O, provides insights into the local environment of the samarium ion. optica.org
The spectroscopic properties are not limited to luminescence. Infrared (IR) absorption spectroscopy is a key technique for confirming the presence of the oxalate group in mixed rare-earth oxalates like lanthanum this compound. ias.ac.in
Thermal Decomposition Comparisons Across Mixed Oxalates
The thermal decomposition behavior of mixed rare-earth oxalates is a critical aspect, particularly for their application as precursors in the synthesis of mixed oxides. The decomposition process typically occurs in multiple stages, starting with the loss of hydration water at lower temperatures, followed by the decomposition of the anhydrous oxalate to form oxides at higher temperatures. materialsciencejournal.orgsemanticscholar.org
In the case of mixed (Sm₁₋ₓYₓ)₂(C₂O₄)₃·nH₂O, the thermal decomposition proceeds through three main stages: the loss of adsorbed and hydration water, followed by the decomposition of the anhydrous oxalate into the respective mixed oxides. materialsciencejournal.orgsemanticscholar.org Differential Scanning Calorimetry (DSC) analysis of these mixed oxalates shows endothermic peaks at lower temperatures, corresponding to the loss of water, and exothermic peaks at higher temperatures, which may be associated with the phase formation of the mixed rare-earth oxides. materialsciencejournal.orgsemanticscholar.org
The decomposition pathway for these mixed Sm-Y oxalates involves the formation of intermediate carbonate and oxycarbonate species before the final mixed oxide is formed. materialsciencejournal.org Specifically, the anhydrous oxalates first decompose to (Sm₁₋ₓYₓ)₂(CO₃)₃, then to (Sm₁₋ₓYₓ)₂O₂CO₃, and finally to the mixed oxides. materialsciencejournal.org
A comparison of the thermal stability of different mixed oxalates reveals that the decomposition temperatures can be influenced by the composition. For instance, in the Sm-Y oxalate system, the thermal stability of the products is dependent on the molecular mass of the oxalates, and the temperatures of the transformations tend to increase with a higher yttrium concentration. semanticscholar.org It has also been noted that mixed Sm-Y oxalates can form oxides at lower temperatures compared to the decomposition of pure this compound, which yields Sm₂O₃ at around 1000°C.
Thermogravimetric analysis (TGA) of lanthanum this compound (LSO) shows that it loses water at approximately 120°C, and carbon monoxide and carbon dioxide are released between 350-450°C. ias.ac.in Similarly, the thermal decomposition of gadolinium this compound (GSO) has been analyzed using TGA and Differential Thermal Analysis (DTA) to understand its decomposition behavior. researchgate.net
The study of mixed rare-earth hydrogen selenites, such as Neodymium Samarium Hydrogen Selenite, also provides comparative insights into thermal decomposition, with the final product being a mixed rare-earth oxide. akjournals.com
Interactive Data Table: Comparison of Mixed Rare-Earth Oxalate Systems
| System | Crystal Growth Method | Key Structural Features | Thermal Decomposition Highlights |
| Lanthanum this compound (LSO) | Gel Diffusion | Colorless, transparent, tabular crystals with hexagonal basal planes. Isostructural with Lanthanum Neodymium Oxalate. researchgate.netias.ac.inias.ac.in | Loses water around 120°C; decomposes to oxides between 350-450°C. ias.ac.in |
| Gadolinium this compound (GSO) | Gel Method | Pale yellowish crystals. Morphology depends on growth conditions. researchgate.net | Thermal behavior analyzed by TGA/DTA. researchgate.net |
| Yttrium this compound | Coprecipitation | Forms solid solutions. Homogeneous distribution of Y and Sm ions. materialsciencejournal.orgsemanticscholar.org | Decomposes via carbonate and oxycarbonate intermediates. Formation of mixed oxides at lower temperatures than pure Sm-oxalate. materialsciencejournal.org |
Advanced Analytical and Characterization Methodologies in Samarium Oxalate Research
Energy Dispersive X-ray Analysis (EDAX/EDS) for Elemental Composition
Energy Dispersive X-ray Analysis (EDAX or EDS) is a standard technique coupled with scanning electron microscopy (SEM) for determining the elemental makeup of a sample. nih.govqa-group.com The method involves bombarding the sample with an electron beam, which causes the atoms to emit characteristic X-rays. qa-group.com The energy of these X-rays is unique to each element, allowing for qualitative and semi-quantitative analysis of the composition. nih.gov
In the context of samarium oxalate (B1200264) and related mixed-metal oxalates, EDAX is routinely used to confirm the presence of the constituent elements. ias.ac.inresearchgate.net For instance, in studies of lanthanum samarium oxalate crystals, EDAX patterns clearly show peaks corresponding to the Lα, Lβ1, and Lβ2 energies of both lanthanum and samarium, confirming their incorporation into the crystal structure. ias.ac.in Similarly, for gadolinium this compound crystals, EDAX analysis confirms the presence of both gadolinium and samarium. researchgate.net The technique is effective for identifying the primary metallic elements, as well as the carbon and oxygen from the oxalate group. nih.gov The information generated by EDAX consists of spectra with peaks corresponding to the elements present, which reveals the compositional nature of the material. nih.gov
Table 1: Representative EDAX Findings for Samarium-Containing Oxalates This interactive table summarizes typical results from EDAX analysis of mixed rare earth oxalates containing samarium.
| Compound Studied | Elements Detected | Key Findings & References |
| Lanthanum this compound (LSO) | La, Sm, O, C | Confirmed the successful incorporation of both Lanthanum and Samarium into the oxalate crystal. The energy values for La (Lα, Lβ1, Lβ2) and Sm (Lα, Lβ1, Lβ2) were in excellent agreement with standard library values. ias.ac.in |
| Gadolinium this compound (GSO) | Gd, Sm, O, C | Verified the presence of Gadolinium and Samarium in the synthesized crystals. researchgate.net |
| General Rare Earth Oxalates | REEs, C, O | EDAX is widely used as a fundamental tool to perform elemental analysis and confirm the intended stoichiometry in mixed rare earth oxalate complexes. researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. This method is crucial for determining the oxidation states of elements. researchgate.net
For this compound research, XPS is instrumental in confirming the chemical state of samarium. Studies on lanthanum this compound and lanthanum neodymium oxalate have used XPS to establish that the rare earth elements (La, Sm, Nd) are present in their respective oxide states, specifically linked to the oxygen atoms of the oxalate group (C₂O₄)²⁻. ias.ac.inias.ac.inias.ac.in The binding energy values for the Sm 3d orbitals are characteristic of the Sm³⁺ oxidation state, which is expected in this compound (Sm₂(C₂O₄)₃). ias.ac.in However, interpreting samarium XPS spectra can be complex, as the element is redox-active, and high-energy X-ray bombardment during analysis could potentially induce surface reduction of Sm³⁺.
Table 2: Typical XPS Binding Energy Data for Samarium Compounds This table presents typical binding energy values observed in XPS analysis, which are used to identify the chemical states of elements in this compound and its decomposition products.
| Element & Orbital | Binding Energy (eV) | Chemical State Interpretation & References |
| Sm 3d₅/₂ | ~1083 | Corresponds to the Sm³⁺ oxidation state, as found in samarium(III) oxalate and samarium(III) oxide (Sm₂O₃). ias.ac.inias.ac.inxpsdatabase.net |
| O 1s | ~531 | Associated with oxygen in the oxalate (C-O) and metal-oxide (Sm-O) bonds. |
| C 1s | ~288-289 | Characteristic of the carboxylate carbon (O-C=O) in the oxalate anion. nih.gov |
| C 1s | ~284.5-285 | Often used as a reference peak, attributed to adventitious carbon on the sample surface. |
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) for Trace Element Analysis
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a powerful analytical technique used for the determination of trace and minor elements in a sample. The sample is introduced into a high-temperature argon plasma, which excites the atoms of the elements to a higher energy level. As they return to their ground state, they emit light at characteristic wavelengths for each element. The intensity of the emitted light is proportional to the concentration of the element. drawellanalytical.com
In the analysis of this compound, which is often a precursor for high-purity samarium oxide used in applications like phosphors and lasers, ICP-AES is essential for quality control. researchgate.net It is used to quantify the concentration of dopant elements (such as europium) and to detect any undesirable trace elemental impurities. The method is known for its high sensitivity, wide linear dynamic range, and relative freedom from chemical interferences, allowing for the accurate determination of nearly 70 elements, often at the parts-per-billion (ppb) level. drawellanalytical.comnih.gov The selection of appropriate, interference-free emission lines is critical for accurate quantification, especially in complex matrices.
Table 3: Selected ICP-AES Emission Lines for Samarium and Common Trace Elements This interactive table lists the specific wavelengths used in ICP-AES to identify and quantify samarium and other relevant trace elements.
| Element | Emission Wavelength (nm) | Notes on Application |
| Samarium (Sm) | 356.827 | A commonly used, sensitive line for Sm determination. |
| Samarium (Sm) | 359.260 | An alternative line for Sm analysis, compared for accuracy. |
| Europium (Eu) | 381.967 | Used for quantifying Eu as a dopant in Sm-containing materials. |
| Gadolinium (Gd) | 342.247 | For analysis of Gd impurity or as a co-component. |
| Neodymium (Nd) | 401.225 | For analysis of Nd impurity or as a co-component. |
| Calcium (Ca) | 317.933 | A common impurity from precursor materials or process water. |
Advanced Oxalate Quantification Methods in Complex Matrices
Quantifying the oxalate component in this compound, particularly in complex matrices that may arise during synthesis or from sample contamination, requires robust analytical methods. researchgate.net The presence of other metal ions can interfere with simple titration methods, necessitating more advanced techniques. researchgate.netmdpi.com
A variety of methods are available for oxalate quantification, each with distinct advantages. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) is a widely used technique known for its high sensitivity, accuracy, and robustness. mdpi.com Other chromatographic methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Ion Chromatography (IC). nih.govmdpi.com A highly sensitive modern approach is Ultra-High-Performance Liquid Chromatography coupled with Triple Quadrupole Tandem Mass Spectrometry (UPLC-QqQ-MS/MS), which offers excellent precision for measuring oxalate in biological and chemical samples. mdpi.com
In matrices containing multiple rare earth elements or other contaminants like iron and calcium, separation techniques are often required prior to quantification. researchgate.net Strategies to mitigate interference include isolating the oxalate anion using ion chromatography or correcting for matrix effects via the standard additions method in spectroscopic analyses.
Table 4: Comparison of Advanced Methods for Oxalate Quantification This table provides an overview of different analytical techniques used for the precise quantification of oxalate, highlighting their principles and typical performance.
| Method | Principle | Typical Limit of Detection (LOD) | Strengths & Limitations |
| HPLC | Chromatographic separation followed by UV or conductivity detection. mdpi.com | ~0.5 - 5 µM | Strengths: High sensitivity, accuracy, robust. Limitations: Can require derivatization. nih.govmdpi.com |
| UPLC-QqQ-MS/MS | High-resolution liquid chromatography separation with highly specific mass spectrometry detection. mdpi.com | ~1.5 µM | Strengths: Very high sensitivity and specificity, high-throughput. Limitations: Requires sophisticated instrumentation. nih.govmdpi.com |
| Ion Chromatography (IC) | Separation of anions on an ion-exchange column followed by conductivity or chemiluminescence detection. mdpi.com | ~0.1 µM (with chemiluminescence) | Strengths: Excellent for separating oxalate from other anions. Limitations: Can be affected by high salt concentrations. nih.gov |
| Enzymatic Assays | Uses oxalate oxidase to degrade oxalate, producing H₂O₂ which is then measured colorimetrically or fluorometrically. nih.gov | ~0.5 - 2 µM | Strengths: Highly specific for oxalate. Limitations: Enzyme activity can be sensitive to matrix components. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile oxalate derivatives are separated by GC and detected by MS. mdpi.com | Variable, can be very low | Strengths: High sensitivity and structural confirmation. Limitations: Requires a lengthy derivatization step. nih.gov |
Environmental and Resource Recovery Research Applications
Hydrometallurgical Processes for Rare Earth Element Recovery
Hydrometallurgy offers a prominent pathway for recycling and recovering REEs from end-of-life products and industrial scrap, such as permanent magnets. In these processes, samarium oxalate (B1200264) serves as a crucial intermediate for isolating samarium from other elements. The typical hydrometallurgical route involves leaching the waste material to dissolve the metals, followed by separation and purification steps.
The process often begins with leaching scrap materials, like Samarium-Cobalt (B12055056) (Sm-Co) magnets, in strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). acs.orgnih.gov For instance, leaching Sm₂Co₁₇-type magnet scrap in a mixture of HCl and hydrogen peroxide (H₂O₂) can yield high extraction efficiencies for both samarium (98.5%) and cobalt (99%). nih.gov
Following leaching, various separation techniques are employed. One common method is solvent extraction, where an organic extractant selectively removes specific metals from the aqueous leach liquor. acs.org Subsequently, samarium can be recovered from the metal-loaded organic phase. A highly effective technique for this recovery is precipitation, often using oxalic acid or other oxalate salts to form insoluble samarium oxalate. acs.orgrsc.org This selective precipitation is highly efficient due to the low solubility of rare earth oxalates. rsc.orgscrreen.eu
An alternative to direct precipitation from the primary leach liquor involves an intermediate precipitation step. For example, samarium can first be precipitated as a double sulfate (B86663) salt, such as sodium samarium sulfate (NaSm(SO₄)₂·H₂O), which is then converted to high-purity this compound by reacting it with oxalic acid. acs.orgnih.gov The resulting this compound is then calcined at high temperatures (e.g., 800 °C) to produce pure samarium oxide (Sm₂O₃), a valuable raw material for new products. nih.govimmt.res.in
The table below summarizes findings from a study on recovering samarium from magnet scrap, highlighting the efficiency of the key process steps.
| Process Step | Reagents/Conditions | Target Metal | Efficiency/Result | Source |
|---|---|---|---|---|
| Leaching | 15% (v/v) HCl and 5% (v/v) H₂O₂ at 70 °C for 3 h | Sm, Co | 98.5% Sm extraction, 99% Co extraction | nih.gov |
| Selective Precipitation | Na₂SO₄ | Sm | Selective separation as NaSm(SO₄)₂·H₂O | nih.gov |
| Conversion-Precipitation | 0.5 M Oxalic Acid | Sm | Conversion of double sulfate to Sm₂(C₂O₄)₃ | nih.gov |
| Calcination | 800 °C for 1 h | Sm | Production of pure Sm₂O₃ | nih.gov |
Oxalate Precipitation Stripping for Metal Separation from Waste
Oxalate precipitation stripping is a specialized technique within solvent extraction circuits that combines the stripping and precipitation of a target metal into a single step. This method is particularly effective for recovering samarium from organic phases loaded during the solvent extraction process. After samarium is selectively extracted from the acidic leach liquor into an organic solvent (e.g., CYANEX 272, TOPS-99), the loaded organic phase is mixed with an aqueous solution of oxalic acid. acs.orgnih.gov
The oxalic acid strips the samarium from the organic extractant, and because this compound is insoluble in the aqueous phase, it precipitates instantly. researchgate.net This integrated approach simplifies the process flowsheet by eliminating separate stripping and precipitation units. Research has shown that the efficiency of precipitation stripping is dependent on factors such as the concentration of oxalic acid and contact time. researchgate.net
Studies have demonstrated that increasing the concentration of oxalic acid can significantly improve the stripping efficiency of samarium. For example, in one study, increasing the oxalic acid concentration from 0.2 mol/L to 1.0 mol/L boosted the precipitation stripping of samarium from 97.24% to 99.99%. researchgate.net
The data below illustrates the influence of oxalic acid concentration on the efficiency of samarium recovery via precipitation stripping.
| Oxalic Acid Concentration (mol/L) | Sm Precipitation Stripping Efficiency (%) | Source |
|---|---|---|
| 0.2 | 97.24 | researchgate.net |
| 1.0 | 99.99 | researchgate.net |
This method provides a direct route to a solid, high-purity this compound product, which can then be calcined to produce samarium oxide. immt.res.in The technique is highly selective, leaving other metals that may have been co-extracted, such as cobalt, in the organic phase or raffinate for subsequent recovery. acs.orgimmt.res.in
Implications for Circular Economy Strategies in Rare Earth Materials
The recovery of rare earth elements through processes involving this compound is a cornerstone of building a circular economy for these critical materials. scrreen.eufrontiersin.org A circular economy aims to minimize waste and maximize resource utilization by keeping materials in use for as long as possible through recycling, reuse, and remanufacturing. scrreen.euthechemicalengineer.com Given the supply risks and environmental impact associated with primary mining of REEs, recycling end-of-life products like permanent magnets is economically and environmentally vital. mdpi.comresearchgate.net
Hydrometallurgical recycling, which uses this compound precipitation as a key separation step, enables the transformation of waste into a valuable resource. frontiersin.orgmdpi.com By recovering high-purity samarium and other metals from scrap, this approach reduces the dependence on virgin raw materials, mitigates the environmental degradation associated with mining, and enhances supply chain security. keystoneprocurement.ieinnovationnewsnetwork.com The recycled samarium, often in the form of samarium oxide produced from the calcination of this compound, can be used to manufacture new high-performance magnets and other advanced materials, thus closing the production loop. rsc.orgmdpi.com
Q & A
Basic: What are the standard laboratory synthesis protocols for samarium oxalate?
Answer:
this compound is typically synthesized via precipitation by reacting samarium(III) salts (e.g., SmCl₃ or Sm(NO₃)₃) with oxalic acid (H₂C₂O₄) in aqueous or ethanol-water mixtures. Key steps include:
- Adjusting pH to ~3–4 to ensure complete precipitation of Sm₂(C₂O₄)₃·xH₂O.
- Controlling stoichiometry (e.g., 2:3 molar ratio of Sm³⁺ to C₂O₄²⁻) and temperature (20–60°C) to optimize yield and purity .
- Washing the precipitate with deionized water to remove residual ions, followed by vacuum drying.
Purity validation requires elemental analysis (e.g., ICP-OES) and crystallinity checks via XRD .
Basic: Which characterization techniques are essential for confirming this compound’s structural integrity?
Answer:
- X-ray Diffraction (XRD): Identifies crystalline phase and compares with reference patterns (e.g., ICDD PDF-2 database) .
- Thermogravimetric Analysis (TGA): Determines hydration state (e.g., hexa- vs. decahydrate) and thermal stability by monitoring mass loss up to 800°C .
- FTIR Spectroscopy: Confirms oxalate ligand coordination (C-O stretching at 1,300–1,600 cm⁻¹) and absence of carbonate impurities .
Advanced: How can thermal decomposition conditions be optimized to produce phase-pure samarium(III) oxide (Sm₂O₃)?
Answer:
Phase purity depends on:
- Temperature Ramp Rate: Slow heating (2–5°C/min) minimizes intermediate phase formation (e.g., SmO₂).
- Atmosphere: Decomposition under air yields Sm₂O₃, while inert atmospheres may form SmO .
- Final Calcination Temperature: 800–1,000°C ensures complete decarbonization. Validate phase purity via XRD and surface area analysis (BET) .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Answer:
Discrepancies arise from variations in hydration state, temperature, and ionic strength. Methodological considerations:
- Standardize Hydration State: Use TGA to confirm hydration level (e.g., hexahydrate vs. decahydrate) .
- Control Ionic Strength: Use inert electrolytes (e.g., NaClO₄) to minimize activity coefficient variations .
- Replicate Conditions: Compare solubility at identical temperatures (e.g., 25°C) and pH .
Basic: What factors influence the solubility of this compound in aqueous systems?
Answer:
- pH: Low pH (<2) increases solubility due to protonation of C₂O₄²⁻; higher pH promotes precipitation.
- Temperature: Solubility decreases with temperature (e.g., 0.000054 g/100 mL at 25°C for decahydrate) .
- Counterions: Presence of complexing agents (e.g., citrate) increases solubility via ligand exchange .
Advanced: How does this compound serve as a precursor for advanced functional materials?
Answer:
- Oxide Synthesis: Pyrolysis yields Sm₂O₃ nanoparticles for catalytic or optical applications .
- Doped Materials: Co-precipitation with transition metals (e.g., Fe, Co) creates mixed oxides for magnetism or energy storage .
- Thin Films: Spin-coating this compound solutions followed by calcination produces Sm₂O₃ coatings for sensors .
Basic: What are best practices for handling and storing this compound to prevent degradation?
Answer:
- Hygroscopicity: Store in desiccators with silica gel to avoid moisture absorption .
- Light Sensitivity: Protect from UV exposure to prevent photochemical decomposition.
- Temperature: Long-term storage at ≤4°C slows thermal degradation .
Advanced: What analytical strategies mitigate interference in quantifying this compound in complex matrices?
Answer:
- Separation Techniques: Use ion chromatography or solvent extraction to isolate C₂O₄²⁻ prior to titration or ICP-MS analysis .
- Standard Additions: Correct for matrix effects in spectroscopic quantification .
- Cross-Validation: Combine EDTA complexometric titration with gravimetric analysis for accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
